molecular formula C12H21NO4 B12977588 Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B12977588
M. Wt: 243.30 g/mol
InChI Key: WKBWNRUVSJJEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxyl group, and an oxazabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the hydroxyl and oxazabicyclo nonane moieties.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for esterification to ensure consistent product quality.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

  • Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Comparison:

  • Structural Differences: While similar in their bicyclic framework, these compounds may differ in the position or configuration of functional groups, leading to variations in their chemical reactivity and biological activity.
  • Uniqueness: Tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific arrangement of functional groups, which can impart distinct properties and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl 7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBWNRUVSJJEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.